molecular formula C9H8BrNO B14088204 4-Bromo-3-methylisoindolin-1-one

4-Bromo-3-methylisoindolin-1-one

Cat. No.: B14088204
M. Wt: 226.07 g/mol
InChI Key: KEZOMJPRLDOWLI-UHFFFAOYSA-N
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Description

4-Bromo-3-methylisoindolin-1-one is a heterocyclic compound featuring an isoindolinone core substituted with a bromine atom at position 4 and a methyl group at position 3. Its molecular formula is C₉H₈BrNO, with a molecular weight of 242.07 g/mol. The bromine atom enhances reactivity for cross-coupling reactions, while the methyl group influences steric and electronic properties, affecting solubility and biological activity .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

4-bromo-3-methyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C9H8BrNO/c1-5-8-6(9(12)11-5)3-2-4-7(8)10/h2-5H,1H3,(H,11,12)

InChI Key

KEZOMJPRLDOWLI-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC=C2Br)C(=O)N1

Origin of Product

United States

Preparation Methods

Vapor-Phase Bromination of Methyl-Substituted Aromatic Precursors

Vapor-phase bromination has emerged as a high-efficiency method for introducing bromine atoms into aromatic systems while minimizing dihalogenation byproducts. The patent EP0420556A2 details an optimized vapor-phase bromination process for 3-methylanisole to produce 4-bromo-3-methylanisole, which shares structural similarities with the target compound’s aromatic moiety.

Reaction Apparatus and Conditions

The process employs a vacuum reactor system with precise temperature and pressure controls:

  • Pressure : 10–200 mm Hg (optimized at 50 mm Hg)
  • Temperature : 50–100°C (reaction zone)
  • Reactants : 3-Methylanisole (excess vapor) and bromine gas
  • Key Equipment : Reflux column, glycol-cooled condenser (-15°C), and glass wool demister.

Under these conditions, 3-methylanisole vapor reacts with bromine gas, achieving >95% conversion to 4-bromo-3-methylanisole with <2% dibrominated impurities. This method eliminates solvent use and simplifies purification, making it industrially scalable.

Table 1: Performance Metrics of Vapor-Phase Bromination
Parameter Value
Conversion Efficiency 95–98%
Selectivity (4-bromo) 97%
Dibrominated Byproducts 1–2%
Throughput Capacity 5–10 kg/h (lab-scale)

Adaptability to Isoindolinone Systems

For 4-bromo-3-methylisoindolin-1-one synthesis, a similar vapor-phase approach could brominate a methyl-substituted isoindolinone precursor. Key modifications would include:

  • Precursor Design : Substituting anisole with 3-methylisoindolin-1-one.
  • Temperature Adjustments : Lower reaction temperatures (40–60°C) to preserve the lactam structure.
  • Bromine Stoichiometry : Molar ratio of 1:1.05 (precursor:Bromine) to prevent over-bromination.

Nitrile Reduction and Cyclization Pathways

The synthesis of 4-bromo-3-methylbenzaldehyde (Ambeed, 78775-11-8) via diisobutylaluminum hydride (DIBAL-H) reduction of 4-bromo-3-methylbenzonitrile offers a template for constructing aldehyde intermediates critical to isoindolinone formation.

Stepwise Synthesis Protocol

  • Nitrile Reduction :

    • Reagents : DIBAL-H (1.5 M in toluene), 4-bromo-3-methylbenzonitrile
    • Conditions : -60°C to 0°C, 3–5 hours
    • Yield : 85–90% (isolated aldehyde).
  • Cyclization to Isoindolinone :

    • Reagents : Aldehyde intermediate, ammonium acetate, acetic acid
    • Conditions : Reflux (120°C, 12–24 hours)
    • Mechanism : Acid-catalyzed cyclocondensation to form the lactam ring.
Table 2: Optimization of Cyclization Parameters
Parameter Optimal Range Impact on Yield
Temperature 110–130°C Maximizes ring closure
Reaction Time 12–18 hours Balances completion vs. degradation
Catalyst Loading 10 mol% AcOH Enhances reaction rate

Bromination-Cyclization Tandem Approach

Combining bromination and cyclization into a one-pot process could streamline synthesis:

  • Brominate 3-methylisoindolin-1-one using N-bromosuccinimide (NBS) in carbon tetrachloride.
  • Initiate cyclization via in situ acid catalysis (e.g., H2SO4).
  • Key Advantage : Reduces intermediate isolation steps, improving atom economy.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adapting vapor-phase bromination for continuous flow systems enhances scalability:

  • Reactor Type : Packed-bed reactor with SiO2-supported Br2.
  • Residence Time : 2–5 minutes.
  • Throughput : 50–100 kg/day (pilot-scale trials).

Waste Minimization Strategies

  • Bromine Recovery : Condensation and recycling of unreacted Br2 reduces raw material costs by 30–40%.
  • Solvent-Free Processing : Eliminates wastewater generation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylisoindolin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of isoindoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Formation of 4-substituted-3-methylisoindolin-1-one derivatives.

    Oxidation Reactions: Formation of isoindolinone derivatives with additional functional groups.

    Reduction Reactions: Formation of isoindoline derivatives.

Scientific Research Applications

4-Bromo-3-methylisoindolin-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylisoindolin-1-one is primarily based on its ability to interact with biological targets through its bromine and carbonyl functional groups. The bromine atom can participate in halogen bonding, while the carbonyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent positions or functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Comparative Data for 4-Bromo-3-methylisoindolin-1-one and Analogs
Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
4-Bromo-3-methylisoindolin-1-one Not Provided C₉H₈BrNO Br (C4), CH₃ (C3) 242.07 Cross-coupling precursor; drug design
4-Bromo-6-hydroxyisoindolin-1-one 1261581-85-4 C₈H₆BrNO₂ Br (C4), OH (C6) 228.04 Enhanced polarity; potential metabolite
4-Bromo-2-methylisoindolin-1-one 435273-55-5 C₉H₈BrNO Br (C4), CH₃ (C2) 242.07 Positional isomer; similar reactivity
(Z)-4-Bromo-3-(4-isopropylbenzylidene)-1-methylindolin-2-one Not Provided C₂₀H₁₉BrNO Br (C4), CH₃ (N1), benzylidene (C3) 393.28 Extended conjugation; photophysical applications
4-Bromo-3-hydroxyisoindolin-1-one 1372882-57-9 C₈H₆BrNO₂ Br (C4), OH (C3) 228.04 Hydrogen-bonding capacity; acidic proton

Key Differences and Implications

4-Bromo-6-hydroxyisoindolin-1-one (C6 hydroxyl) increases polarity and hydrogen-bonding capacity, making it more water-soluble than the methyl-substituted derivative .

Functional Groups :

  • The benzylidene group in (Z)-4-bromo-3-(4-isopropylbenzylidene)-1-methylindolin-2-one introduces π-conjugation, shifting absorption/emission spectra for optoelectronic applications .
  • Hydroxyl vs. Methyl : 4-Bromo-3-hydroxyisoindolin-1-one’s hydroxyl group enables hydrogen bonding and acidity (pKa ~10), whereas the methyl group in 4-Bromo-3-methylisoindolin-1-one enhances lipophilicity (LogP ~1.5 vs. ~2.0) .

Synthetic Accessibility: 4-Bromo-3-methylisoindolin-1-one derivatives are synthesized via condensation reactions (e.g., refluxing with aldehydes in ethanol/pyridine) . Hydroxyl-substituted analogs often require protective group strategies to prevent side reactions .

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